Fluomine dust

Description

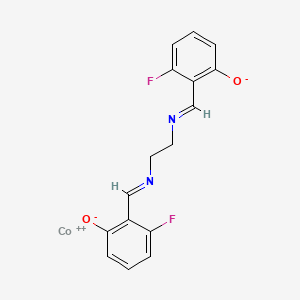

Structure

3D Structure of Parent

Properties

CAS No. |

62207-76-5 |

|---|---|

Molecular Formula |

C16H12CoF2N2O2 |

Molecular Weight |

361.21 g/mol |

IUPAC Name |

cobalt(2+);3-fluoro-2-[2-[(2-fluoro-6-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |

InChI |

InChI=1S/C16H14F2N2O2.Co/c17-13-3-1-5-15(21)11(13)9-19-7-8-20-10-12-14(18)4-2-6-16(12)22;/h1-6,9-10,21-22H,7-8H2;/q;+2/p-2 |

InChI Key |

VUNNDCACJFYYFK-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

Color/Form |

Solid |

Origin of Product |

United States |

Synthetic Pathways and Advanced Spectroscopic Characterization of Fluomine

Methodological Paradigms in Fluomine Synthesis

The synthesis of Fluomine, chemically known as bis(3-fluorosalicylaldehyde) ethylenediimine cobalt(II), involves a multi-step process that begins with the preparation of its constituent organic ligand followed by complexation with a cobalt salt. acs.orggoogle.com

Rational Design of Precursor Ligands and Metal Centers

The foundational step in Fluomine synthesis is the creation of the Schiff-base ligand, N,N'-bis(3-fluorosalicylaldehyde)ethylenediimine. This is typically achieved through the condensation reaction of two equivalents of 3-fluorosalicylaldehyde (B1296999) with one equivalent of ethylenediamine (B42938). umass.eduumass.edu The selection of 3-fluorosalicylaldehyde is crucial, as the presence of the electron-withdrawing fluorine atom in the ligand framework is believed to influence the electronic properties and oxygen-binding affinity of the final cobalt complex. google.comselvita.com

The metal center is introduced via a cobalt(II) salt, commonly cobalt(II) acetate (B1210297) tetrahydrate. acs.orgrsc.org The cobalt(II) ion, with its d-electron configuration, is essential for the reversible binding of molecular oxygen. The choice of the cobalt precursor and the specific reaction conditions can influence the final product's crystalline form and, consequently, its oxygen-binding characteristics. umass.edu

A general synthetic route involves dissolving cobaltous acetate tetrahydrate in heated deionized water. acs.org Separately, the Schiff-base ligand is prepared. The cobalt solution is then added to the ligand solution, leading to the formation of the Fluomine complex. acs.orgumass.edu

Optimization Strategies for Reaction Yield and Purity

Optimizing the synthesis of Fluomine focuses on maximizing the yield and ensuring the purity of the desired crystalline form. Key parameters that are manipulated include solvent choice, reaction temperature, and reaction time. For instance, the synthesis of the related Co(salen) complex often employs ethanol (B145695) as a solvent. umass.eduumass.edu The reaction is typically heated to reflux for a specific duration to facilitate the conversion of an initially formed "active" complex to the desired "inactive" form. umass.eduumass.edu

Purification of the final product is generally achieved by filtration, followed by washing with a cold solvent, such as ethanol, to remove any unreacted starting materials or byproducts. umass.edursc.org The product is then dried in a desiccator to obtain the final crystalline solid. umass.edu The solvent used during preparation can influence the crystalline form, which in turn affects the material's capacity for oxygenation in the solid state. umass.eduumass.edu

| Parameter | Condition | Purpose |

| Solvent | Ethanol | Facilitates reaction and precipitation |

| Temperature | Reflux | Promotes conversion to the desired crystalline form |

| Reaction Time | ~1 hour | Ensures complete reaction |

| Washing | Ice-cold ethanol | Removes impurities |

Spectroscopic Techniques for Cobalt Chelate Structural Elucidation

A suite of spectroscopic techniques is employed to thoroughly characterize the structure and electronic properties of Fluomine and related cobalt chelates.

Electronic and Geometric Structure Determination via X-ray Photoemission Spectroscopy (XPS)

X-ray Photoemission Spectroscopy (XPS) is a powerful surface-sensitive technique used to probe the elemental composition and chemical states of atoms within a material. acs.org In the study of Fluomine and analogous cobalt(II) salen complexes, XPS provides direct insight into the electronic environment of the cobalt center. rsc.org

Analysis of the Co 2p core level spectra allows for the determination of the oxidation state of the cobalt ion. rsc.org The binding energies of the Co 2p3/2 and Co 2p1/2 peaks are characteristic of the Co(II) oxidation state. rsc.orgrsc.org Studies on related complexes have shown a correlation between the electron-donating ability of substituents on the salen ligand and the Co 2p binding energies, indicating that the ligand's electronic structure directly influences the metal center. rsc.org Furthermore, XPS can differentiate between the cobalt atoms in free Co(fluomine) and when it is immobilized on a substrate, revealing potential coordination with the substrate's framework. acs.org The presence of fluorine can also be confirmed and studied using XPS, although chemical shifts in the F 1s peak within similar compounds tend to be small. thermofisher.comresearchgate.net

| Spectral Region | Information Obtained |

| Co 2p | Cobalt oxidation state, electronic environment |

| F 1s | Presence and chemical state of fluorine |

| C 1s, N 1s, O 1s | Elemental composition and chemical bonding |

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy are indispensable for obtaining a "molecular fingerprint" of Fluomine, providing detailed information about its bonding and electronic transitions.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govniscpr.res.in These techniques are used to confirm the formation of the Schiff-base ligand and its coordination to the cobalt center. Characteristic vibrational bands for C=N (imine), C-O (phenolic), and aromatic C-H bonds are identified. ama-science.org For instance, in related Co(salen) complexes, the C=N stretching frequency is a key indicator of complex formation. ama-science.org The C-F bond stretching frequencies also provide valuable structural information. nih.gov

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy investigates the electronic transitions within the molecule. inorgchemres.org The spectra of cobalt(II) salen-type complexes typically exhibit bands corresponding to π-π* transitions within the aromatic rings of the ligand and d-d transitions associated with the cobalt center. inorgchemres.org The position and intensity of these bands are sensitive to the coordination environment of the cobalt ion and can be used to study the complex's interaction with other molecules, such as oxygen. umass.edu

Crystallographic Analysis of Fluomine Solid-State Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. inorgchemres.orgscispace.com For Co(salen), the parent compound of Fluomine, crystallographic studies have revealed the existence of different crystalline forms, or polymorphs. acs.org

One known phase consists of dimeric units, [Co(salen)]₂, while another is composed of monomers. acs.org The packing of these units within the crystal lattice dictates the presence or absence of void spaces, which is critical for the diffusion of oxygen and subsequent binding to the cobalt centers in the solid state. umass.eduacs.org The so-called "inactive" form of Co(salen) has a dimeric structure, while "active" forms are presumed to have a more open lattice. umass.edu The solvent used in crystallization can influence which polymorphic form is obtained. acs.org The detailed crystal structure provides bond lengths and angles, confirming the coordination geometry around the cobalt center, which is typically a distorted square planar or octahedral environment depending on the presence of axial ligands. scispace.cominorgchemres.org

| Crystalline Form | Structural Feature | Implication for O₂ Binding |

| Dimeric [Co(salen)]₂ | Tightly packed | Inactive in solid state |

| Monomeric Co(salen) | Potential for void spaces | Can be active for O₂ binding |

Particulate Characterization of Fluomine Dust Morphologies

The term "this compound" refers to the solid, particulate form of the compound, which is relevant in contexts such as its use as a regenerable oxygen source and in toxicological assessments. nih.gov The characterization of this dust involves analyzing its morphology, particle size distribution, and surface properties.

Research on the particulate nature of the analogous, non-fluorinated Co(salen) provides insight into the expected morphologies. Scanning Electron Microscopy (SEM) images have shown that Co(salen) can form large particles, approximately 2–4 μm in size, with an irregular shape. academie-sciences.fr Other studies have described Co(salen) morphologies as cotton-like, with both spherical and elongated features. researchgate.net When synthesized as nanoparticles using specific techniques like precipitation with compressed antisolvent (PCA), Co(salen) can form particles with unique geometries, such as a distorted tetrahedral geometry, which differs from the bulk material. acs.org The synthesis of ultra-small cobalt nanoparticles (2-4 nm) has also been achieved using a Co-salen complex as a precursor. rsc.org

Table 2: Particulate Characteristics of this compound and Analogous Compounds

| Characteristic | Description | Reference |

|---|---|---|

| Morphology | Irregular shapes, large particles; can also be cotton-like, spherical, or elongated | academie-sciences.fr, researchgate.net |

| Particle Size | Typically in the micrometer range (e.g., 2-4 μm) for standard preparations | academie-sciences.fr |

| Nanoparticles | Can be synthesized in the nanometer range (e.g., 2-4 nm) via specific methods | rsc.org, acs.org |

| Characterization Methods | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Cascade Impaction | academie-sciences.fr, researchgate.net, sgb.gov.br |

Mechanistic Dissection of Oxygen Complexation and Decomplexation by Fluomine

Fundamental Principles of Reversible Oxygen Binding Mechanisms

The reversible binding of oxygen to transition metal complexes is a foundational process in both biological systems, like hemoglobin, and synthetic carriers like Fluomine. research-solution.comwikipedia.org In the case of Fluomine, the cobalt(II) center in the chelate complex provides the active site for interaction with an oxygen molecule. research-solution.com The process is a form of chemisorption, where a chemical bond is formed between the oxygen and the cobalt atom. researchgate.net

The binding of O2 to a low-valent metal center like Co(II) can be described as a redox process. wikipedia.org Upon binding, the cobalt center is oxidized, typically to Co(III), while the dioxygen molecule is reduced to a peroxide (O₂²⁻) or superoxide (B77818) (O₂⁻) state. wikipedia.orgnih.gov Structural studies and activity relationships for Co(3F-salen) and related compounds suggest that oxygen uptake can lead to the formation of a bridging peroxo unit between two cobalt centers, creating a Co-O-O-Co motif. nih.govresearchgate.net This indicates that the stoichiometry of the complexation in the solid state can involve one oxygen molecule for every two cobalt complexes. researchgate.net Fluorine substitution on the salicylaldehyde (B1680747) rings, as seen in Fluomine, has been found to increase the affinity for dioxygen by promoting the formation of these 2:1 (Co:O₂) binuclear complexes. researchgate.net

For cobalt porphyrins, which serve as model systems, the enthalpy of oxygenation (ΔH) ranges from -33 to -56 kJ/mol. wsu.edu This negative enthalpy change favors oxygen binding at lower temperatures. The entropy change (ΔS) for oxygen binding is typically negative, ranging from -170 to -245 J/(mol·K) for model systems, largely due to the loss of translational and rotational freedom as the gaseous O₂ molecule becomes a bound ligand. wsu.edu

The thermodynamics are also influenced by the electronic properties of the chelate. Ligands capable of donating electron density to the cobalt ion tend to stabilize the complex and favor oxygen binding. wsu.edu In the case of Fluomine, the fluorine atoms are electron-withdrawing, but their substitution has been shown to promote the formation of binuclear complexes, which enhances oxygen affinity. researchgate.net

In the solid state, the transport of oxygen to and from the cobalt binding sites is a critical kinetic step. The process involves the diffusion of oxygen molecules through the crystalline structure of Fluomine. acs.orgethz.ch The crystal structure itself plays a crucial role in facilitating this transport.

Environmental and Operational Parameter Influence on Oxygen Sorption Dynamics

The dynamics of oxygen sorption by Fluomine are highly sensitive to the surrounding environmental and operational conditions, particularly temperature and pressure. minnuogas.compsu.edu These parameters are the primary levers used to control the adsorption and desorption phases in practical applications like pressure swing adsorption (PSA) systems. nzic.org.nz

Temperature has an inverse relationship with the oxygen-binding capacity of Fluomine. psu.eduatlas-scientific.com As temperature increases, the equilibrium shifts away from the exothermic oxygenation reaction, favoring the release of oxygen (desorption). minnuogas.compsu.edu Conversely, lower temperatures enhance the amount of oxygen that can be adsorbed. psu.edu This principle is fundamental to the regeneration of the material; Fluomine is loaded with oxygen at a lower temperature and then heated to release the captured oxygen. wikipedia.org

Experimental data for Fluomine demonstrates this relationship clearly. Adsorption and desorption isotherms measured at different temperatures show that the capacity for oxygen adsorption is highest at 0°C and progressively decreases at 25°C and 60°C. psu.edu The table below summarizes the general effect of temperature on the sorption process.

| Temperature Condition | Effect on Fluomine | Governing Principle |

|---|---|---|

| Low Temperature (e.g., 0°C) | Higher oxygen adsorption capacity. psu.edu | The exothermic nature of oxygen binding is favored thermodynamically. psu.edu |

| High Temperature (e.g., >60°C) | Promotes rapid desorption (release) of oxygen. wikipedia.orgminnuogas.com | Increased thermal energy shifts the equilibrium toward the reactants (Fluomine + O₂). atlas-scientific.com |

Pressure is another critical parameter controlling the oxygen sorption process, a core principle in Pressure Swing Adsorption (PSA) technology. minnuogas.comnzic.org.nz Increasing the partial pressure of oxygen drives the equilibrium toward the formation of the fluomine-oxygen complex, thereby increasing the amount of oxygen adsorbed by the material. minnuogas.com Conversely, reducing the pressure promotes the release of the bound oxygen. nzic.org.nz

In practical operation of a Fluomine-based system, the sorption (loading) phase is conducted at an elevated pressure, while the desorption (regeneration) phase is achieved by applying a vacuum or reducing the pressure to atmospheric levels. dtic.mil

| Operational Phase | Pressure Condition | Effect on Oxygen Sorption | Example Value dtic.mil |

|---|---|---|---|

| Sorption (Loading) | High Pressure | Increases adsorption capacity, enhancing oxygen uptake. minnuogas.com | ~40 psia |

| Desorption (Regeneration) | Low Pressure / Vacuum | Decreases adsorption capacity, promoting oxygen release. dtic.milminnuogas.com | 20-28 in Hg vacuum |

Regeneration Efficacy and Durability of Oxygen Cycling

The long-term performance of Fluomine in an oxygen generation system depends on its ability to be regenerated over many cycles without significant loss of capacity. dtic.mil Studies have shown that Fluomine does experience a degree of degradation during the repeated sorption-desorption process. dtic.mil This degradation is attributed to the chemical cycling itself, rather than purely thermal effects in the absence of oxygen. dtic.mil

The degradation process involves the slow oxidation of the chelate, leading to the off-gassing of byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). dtic.mil Research indicates that an initial, more rapid physical degradation mechanism is largely complete within the first 100-104 cycles. dtic.mil After this initial period, the rate of degradation slows considerably, continuing mainly through the off-gassing of the oxidation products. dtic.mil The table below presents findings on the degradation of a Fluomine sample.

| Number of Cycles | Observed Effect | Source |

|---|---|---|

| ~96 | A 5-gram charge degraded to 50% of its theoretical oxygen-generating capacity. | dtic.mil |

| ~104 | The primary physical degradation mechanism is considered complete. | dtic.mil |

| >104 | Further degradation is very slow and related to the off-gassing of chemical oxidation products. | dtic.mil |

Attempts to improve stability by immobilizing Co(fluomine) on substrates like type X zeolite have been investigated, but these did not result in increased stability compared to the free compound. researchgate.net

Cyclic Stability and Long-Term Performance Evaluation

The long-term performance and stability of fluomine are critical for its practical applications but have also been a significant challenge hindering its widespread commercial use. psu.edu The primary issue is the gradual deactivation of the complex due to irreversible autoxidation. psu.edu This process can involve the irreversible oxidation of the ligand or the central cobalt atom from the active Co(II) to the inactive Co(III) state. psu.edu

Studies have been conducted to evaluate the stability of fluomine over repeated oxygenation-deoxygenation cycles. In one such evaluation, free and immobilized fluomine samples were subjected to 90 cycles, with each cycle consisting of exposure to 1 atm of oxygen followed by 1 atm of argon at 60°C for 15 minutes each. psu.edu Following these cycles, the samples were reactivated in a vacuum at 120°C, and their oxygen adsorption and desorption isotherms were measured to assess any degradation in performance. psu.edu

Another factor affecting long-term performance is the presence of moisture. While fluomine is noted to be more stable in the presence of moisture compared to similar compounds like Co(salen), prolonged exposure can still lead to inactivation. psu.edudtic.mil Performance degradation is observed as a function of use, which necessitates the eventual replacement of the active material. dtic.mildtic.mil

Table 1: Experimental Parameters for Fluomine Cyclic Stability Testing This table is generated based on data described in the text. psu.edu

| Parameter | Condition |

|---|---|

| Number of Cycles | 90 |

| Cycle Phase 1 | 1 atm O₂ for 15 minutes |

| Cycle Phase 2 | 1 atm Ar for 15 minutes |

| Temperature | 60°C |

| Post-Cycling Reactivation | 120°C under vacuum |

Methodological Enhancements for Regeneration Protocols

The regeneration of fluomine to release captured oxygen is a fundamental step in its operational cycle. The standard methods involve thermal swing and pressure swing adsorption (PSA) processes. dtic.milnato.int In a typical application, such as an onboard oxygen generating system for aircraft, regeneration is achieved by heating the fluomine bed while reducing the pressure. dtic.milnato.int During the desorption half-cycle, the bed is heated to around 100°C, and a compressor reduces the pressure, causing the fluomine to release the stored oxygen. dtic.milnato.int

Enhancements to these protocols focus on optimizing efficiency, minimizing degradation of the fluomine material, and ensuring the purity of the produced oxygen. One aspect of methodological enhancement involves the precise control of temperature and pressure to maximize oxygen release without thermally stressing the complex, which could accelerate its degradation.

Another area of research has been the immobilization of the fluomine complex onto stable substrates, such as type X zeolite or ordered mesoporous silica. psu.eduresearchgate.net The goal of immobilization is to increase the stability of the complex and prevent issues like dimerization, which can lead to irreversible oxidation. psu.edu For instance, Co(fluomine) has been immobilized on a zeolite substrate (Co(fluomine)-LSX). psu.edu However, stability tests on these immobilized materials did not show a significant increase in stability compared to the free complex. psu.eduresearchgate.net

Further investigations into regeneration protocols include the characterization of off-gassed products to monitor the health of the fluomine material and the purity of the oxygen. dtic.mil Automated test-bed systems have been used to study the effects of operating conditions and input-air composition on fluomine performance and degradation over many cycles. dtic.mil

Table 2: Standard Regeneration Methods for Fluomine This table is generated based on data described in the text. dtic.milnato.intdtic.mil

| Method | Key Parameters | Purpose |

|---|---|---|

| Thermal Swing | Heating to ~100°C | Drives off bound oxygen |

| Pressure Swing / Vacuum | Reducing bed pressure (e.g., to ~7 lbf/in²) | Liberates oxygen from the complex |

| Gaseous Back Purge | Flowing an inert gas (e.g., Argon) | Removes oxygen and prepares for next cycle |

Compound Index

Environmental Distribution and Biogeochemical Fate of Fluomine Dust

Atmospheric Transport, Dispersion, and Deposition Dynamics of Particulate Fluomine

The movement of Fluomine dust from its source is governed by a complex interplay of its physical properties and atmospheric conditions. Understanding these dynamics is crucial for predicting its environmental reach and potential impact zones.

The primary source of Fluomine is its application as a chemical oxygen generator. nih.gov Fluomine is a cobalt chelate that has the ability to complex with molecular oxygen and release it upon heating. nih.gov This characteristic has led to its use in life support systems for high-altitude aircraft. nih.govnih.gov

The atmospheric mobility of any particulate matter is heavily dependent on its aerodynamic properties, particularly its size distribution. For regulatory purposes, solid substances in powdered form, such as Fluomine, with a particle size of less than 100 microns are subject to specific threshold planning quantities. This suggests that this compound may exist in this fine particulate range.

The behavior of dust particles in the atmosphere is complex. For instance, the shape of a particle significantly impacts its aerodynamic properties and trajectory. researchgate.net Finer particles have a longer atmospheric residence time and can be transported over greater distances, while larger particles are more susceptible to gravitational settling closer to the source. Detailed studies on the specific particle size distribution and morphology of this compound generated during its use are necessary for accurate transport modeling.

There are no specific models for the regional and global atmospheric transport of this compound detailed in the available literature. However, general principles of atmospheric dust transport modeling can be applied to understand its potential pathways.

Atmospheric transport models for mineral dust, for example, incorporate factors such as source locations, wind patterns, and deposition processes to simulate the movement of particles. nih.gov These models can predict the trajectory and concentration of dust plumes over vast distances. To apply such models to Fluomine, specific data on its emission rates, particle size, and density would be required. In the absence of this data, any modeling effort would be based on assumptions and would have a high degree of uncertainty.

Environmental Partitioning and Inter-Compartmental Exchange

Once released into the atmosphere, this compound will partition between different environmental compartments, including the air, water, and soil. The processes governing this partitioning determine its ultimate fate and potential for accumulation in various ecosystems.

Particulate matter is removed from the atmosphere through wet and dry deposition. Dry deposition involves the settling of particles due to gravity and their impaction on surfaces. Wet deposition occurs when particles are incorporated into precipitation (rain, snow, etc.) and brought to the ground.

The efficiency of these deposition processes is influenced by particle size and meteorological conditions. While specific studies on the deposition of this compound are not available, general principles suggest that larger particles will be deposited closer to the source through dry deposition, while smaller particles may be transported over longer distances and removed by both wet and dry deposition. The interaction of dust particles with atmospheric water can also be influenced by the chemical properties of the particle surface. noaa.gov

Upon deposition onto land or water, the fate of this compound is largely controlled by its interaction with soil and sediment particles. As Fluomine is a cobalt chelate, its behavior will be influenced by the chemistry of cobalt and the organic ligand.

The mobility and bioavailability of cobalt in soils are dependent on various factors, including soil pH, organic matter content, and the presence of other minerals. allresearchjournal.comuwa.edu.au Cobalt can exist in different forms in the soil, including soluble ions, exchangeable forms adsorbed to soil particles, and bound to carbonates. allresearchjournal.com Clay soils, with their higher surface area and cation exchange capacity, generally have a greater capacity to adsorb cobalt compared to sandy soils. allresearchjournal.com

Chelating agents can influence the mobility of metals in soil. researchgate.net The organic component of Fluomine may affect its sorption and desorption characteristics. Biodegradable chelating agents have been shown to enhance the phytoextraction of cobalt from contaminated soils by increasing its bioavailability. researchgate.net The specific sorption-desorption kinetics of Fluomine in different soil and sediment types would require experimental investigation to determine its environmental persistence and potential for transport into groundwater or uptake by organisms.

Aqueous Phase Mobility and Colloidal Interactions in Hydrological Systems

The mobility of cobalt chelates like this compound in aquatic environments is largely governed by their solubility and interactions with suspended particles. Chelation generally increases the solubility of the cobalt ion, preventing its precipitation as insoluble hydroxides or carbonates and thus enhancing its mobility in water.

Some derivatives of the cobalt-salen complex have been described as "water stable," suggesting they can persist in the aqueous phase. researchgate.net However, quantitative data on the water solubility of the parent Co(salen) complex is limited. Studies have explored its solubility in other media, such as supercritical carbon dioxide, where N,N'-Bis(salicylidene) ethylenediamine (B42938) (the salen ligand) is more soluble than some of its derivatives. koreascience.krresearchgate.net

Table 1: Factors Influencing Aqueous Mobility of Cobalt Chelates

| Factor | Influence on Mobility | Rationale |

| Chelation | Increases | Prevents precipitation of the cobalt ion. |

| pH | Variable | Affects the stability of the chelate and the surface charge of minerals. nih.govresearchgate.net |

| Ionic Strength | Decreases | Competition from other ions can reduce adsorption to soil particles. researchgate.net |

| Organic Matter | Increases | Can form soluble complexes and colloids, enhancing transport. |

| Mineral Surfaces | Decreases | Adsorption to clays (B1170129) and metal oxides can immobilize the complex. |

Degradation and Transformation Pathways in Natural Environments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photochemical, microbial, and chemical pathways.

Cobalt-salen complexes are known to be photoactive. In some applications, they are used as photocatalysts to produce hydrogen, with one study reporting an apparent quantum yield of approximately 29% at 420 nm for such a system. researchgate.netrsc.org This indicates that the complex absorbs light in the visible spectrum and can initiate chemical reactions.

However, this photoactivity can also lead to the degradation of the complex itself. The degradation of metal-salen complexes can be influenced by light. researchgate.net In the solid state, the degradation of Co(salen) can involve the irreversible oxidation of the central cobalt(II) ion to cobalt(III) and the oxidation of the imine bond within the salen ligand. nih.gov The presence of fluorine atoms on the ligand, as the name "Fluomine" might suggest, can make the imine groups less susceptible to oxidation. nih.gov

In aqueous environments, cobalt complexes can participate in the generation of highly reactive oxygen species, such as hydroxyl radicals (OH•), especially in the presence of sunlight and other substances. rsc.org These radicals are powerful oxidizing agents that can degrade a wide variety of organic compounds. nih.govmdpi.com The kinetics of the oxidative degradation of the cobalt-salen complex by hydroxyl radicals in an aqueous solution would be a key factor in determining its environmental half-life, though specific rate constants are not widely reported in the literature reviewed.

Table 2: Potential Photochemical and Oxidative Degradation Reactions

| Reaction Type | Description | Potential Products |

| Photo-oxidation | Light-induced oxidation of the cobalt center or the ligand. | Co(III) species, oxidized ligand fragments. nih.gov |

| Ligand Dissociation | Light energy causing the breakdown of the coordinate bonds. | Free cobalt ions and free ligand. |

| Reaction with OH• | Attack by hydroxyl radicals on the aromatic rings or the ethylene (B1197577) bridge of the ligand. | Hydroxylated byproducts, ring-opening products. |

The microbial breakdown of chelating agents is a significant process in their environmental fate. While many synthetic chelating agents are resistant to biodegradation, some microorganisms have evolved pathways to utilize them as a source of carbon and nitrogen.

Specific studies on the microbial degradation of cobalt-salen complexes are limited. However, research on other metal chelates provides some insights. Bacteria are known to play a crucial role in the biogeochemical cycling of cobalt, transforming it between different oxidation states and mineral forms. nih.gov The organic ligand of a chelate can be degraded by microbes, which would release the cobalt ion into the environment. The stability of the chelate complex is a critical factor, as more stable complexes are generally less bioavailable and less susceptible to microbial attack. nih.gov

The presence of cobalt itself can influence the microbial community in soil and water. Some microorganisms have developed resistance mechanisms to cobalt toxicity and can even utilize cobalt in their metabolism. nih.gov It is plausible that some microbial consortia could adapt to degrade the organic component of this compound, although the specific enzymes and pathways involved are currently unknown.

The chemical stability of this compound in the environment will vary depending on the specific conditions of the medium. Key factors influencing its stability include pH, redox potential, and the presence of competing ions.

Schiff base complexes, like cobalt-salen, can exhibit varying stability in aqueous solutions. Some are only stable within a specific pH range, for instance, between pH 6 and 10. nih.govresearchgate.net The coordination of the metal ion to the ligand generally stabilizes the complex, making it more persistent in solution. nih.govresearchgate.net The Co(salen) complex can be stable in the presence of air, particularly when it has other molecules, known as axial ligands, coordinated to the cobalt center. nih.gov

Advanced Analytical Methodologies for Fluomine Dust Quantification and Characterization

Spectroscopic Techniques for Elemental and Molecular Analysis in Environmental Samples

Spectroscopic methods are indispensable for the analysis of Fluomine dust, offering non-destructive and highly sensitive means to probe its elemental and molecular characteristics. These techniques are particularly valuable for in-situ analysis and for understanding the chemical environment of the cobalt center.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Cobalt Speciation

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of environmental samples with exceptionally low detection limits. In the context of this compound, ICP-MS is primarily used for the quantification of total cobalt content. The high sensitivity of ICP-MS allows for the detection of trace amounts of cobalt in various matrices, including air, water, and soil. nih.govathensjournals.gr

For speciation analysis, which involves identifying and quantifying the different chemical forms of an element, ICP-MS can be coupled with a separation technique like liquid chromatography (LC-ICP-MS). nih.govfrontiersin.org This hyphenated technique can differentiate between inorganic cobalt ions and the organometallic cobalt present in Fluomine. The process typically involves:

Sample Digestion: The sample containing this compound is first digested using strong acids (e.g., nitric acid) in a microwave system to bring the cobalt into solution. pjoes.comresearchgate.net

Chromatographic Separation: The resulting solution is injected into an LC system where different cobalt species are separated based on their chemical properties.

ICP-MS Detection: The eluent from the LC column is introduced into the ICP-MS, where the cobalt in each separated fraction is atomized, ionized, and detected based on its mass-to-charge ratio.

This approach is crucial for assessing the environmental transformation and bioavailability of cobalt from this compound. cdc.gov Studies on airborne particulate matter have successfully used ICP-MS to determine the concentration of various metals, including cobalt, providing a framework for the analysis of this compound in similar environmental samples. athensjournals.griucr.org

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) for Crystalline and Elemental Analysis

Table 1: Representative Crystallographic Data for a Cobalt(II) Schiff Base Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.064(3) |

| b (Å) | 16.541(7) |

| c (Å) | 13.306(7) |

| β (°) | 91.5(1) |

Data is for a representative binuclear Co(II) complex with a bis(salen-type) ligand and is illustrative of the type of data obtained from XRD analysis. researchgate.net

X-ray Fluorescence (XRF) is a complementary technique used for elemental analysis. When a sample is irradiated with high-energy X-rays, it emits secondary (or fluorescent) X-rays with energies characteristic of the elements present. XRF is a non-destructive and rapid method for quantifying the elemental composition of this compound, particularly the cobalt content. It is often used for initial screening and quality control of materials.

Advanced Infrared and Raman Spectromicroscopy for In-Situ Dust Characterization

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and chemical bonding within a compound. These methods are highly sensitive to the specific functional groups present in the Fluomine molecule, such as the C=N (imine) and C-O (phenolic) bonds, as well as the cobalt-ligand vibrations.

Infrared (IR) Spectroscopy: In the IR spectrum of Fluomine, the coordination of the Schiff base ligand to the cobalt ion is confirmed by shifts in the characteristic vibrational frequencies. For example, the C=N stretching vibration typically shifts to a lower frequency upon complexation. dergipark.org.trnih.govasianpubs.org The disappearance of the phenolic O-H stretching band from the free ligand spectrum is another key indicator of successful complex formation. scirp.orgasianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for studying the symmetric vibrations and the metal-ligand bonds. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the Fluomine molecule.

Spectromicroscopy: When coupled with a microscope, both IR and Raman spectroscopy can be used for in-situ analysis of individual dust particles. This allows for the investigation of heterogeneity within a sample and the characterization of the chemical composition of single particles without the need for bulk sample preparation.

Table 2: Typical IR Absorption Bands for Cobalt(II) Schiff Base Complexes

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=N (Azomethine) | 1600 - 1620 | Shift to lower frequency upon coordination to cobalt. dergipark.org.tr |

| C-O (Phenolic) | 1250 - 1280 | Shift indicates coordination of phenolic oxygen. rasayanjournal.co.in |

| Co-N | 400 - 550 | Appearance confirms metal-nitrogen bond formation. scirp.orgasianpubs.org |

| Co-O | 450 - 600 | Appearance confirms metal-oxygen bond formation. asianpubs.org |

Data is compiled from various sources on cobalt(II) salicylaldehyde (B1680747) Schiff base complexes and is representative for Fluomine. scirp.orgdergipark.org.trrasayanjournal.co.inasianpubs.org

Chromatographic Separation Coupled with Mass Spectrometry for Trace Detection

Chromatographic techniques, particularly when coupled with mass spectrometry, offer unparalleled sensitivity and selectivity for the detection and quantification of trace levels of Fluomine and its potential degradation products in complex matrices.

Optimized Sample Preparation and Extraction Protocols from Complex Matrices

The analysis of this compound from environmental samples such as soil, water, or airborne particulates requires robust sample preparation to isolate the analyte from interfering matrix components. pjoes.com Common steps include:

Extraction: Dispersive liquid-liquid microextraction (DLLME) or solid-phase extraction (SPE) can be employed to preconcentrate the Fluomine from the sample matrix. scirp.orgresearchgate.net For DLLME, a chelating agent can be used to form a complex that is then extracted into a small volume of organic solvent. scirp.org

Clean-up: The extract may need to be cleaned up to remove co-extracted interfering substances before analysis.

The choice of extraction solvent and conditions (e.g., pH, temperature) is critical to ensure efficient recovery of the Fluomine complex. scirp.org For instance, methods developed for the extraction of cobalt from soil and water samples often involve adjusting the pH to optimize complex formation and extraction. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Isotopic and Molecular Identification

Mass spectrometry (MS) is a definitive technique for molecular identification. When coupled with a chromatographic separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

Electrospray Ionization (ESI-MS): For organometallic complexes like Fluomine, ESI-MS is a soft ionization technique that allows the intact molecule to be ionized, providing its molecular weight. nih.govupce.cz High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high confidence. researchgate.netnih.gov

Isotopic Pattern Analysis: Cobalt has a distinct isotopic signature. Mass spectrometry can resolve the isotopic pattern of the Fluomine molecule, which is characterized by the presence of the cobalt isotope and the isotopes of the other elements (C, H, F, N, O). This isotopic pattern serves as a unique identifier for cobalt-containing compounds. upce.czncsu.edu Software tools like ChelomEx have been developed to specifically search for and identify metal chelates in complex LC-MS datasets based on their characteristic isotopic fingerprints. ncsu.edu

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of Fluomine can be isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound. nih.gov This is particularly useful for distinguishing between isomers and identifying degradation products.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Fluomine | C₁₆H₁₂CoF₂N₂O₂ |

| Cobalt(II), N,N'-ethylenebis-(3-fluorosalicylideneiminato)- | C₁₆H₁₂CoF₂N₂O₂ |

| 3-fluorosalicylaldehyde (B1296999) | C₇H₅FO₂ |

| Ethylenediamine (B42938) | C₂H₈N₂ |

| Nitric Acid | HNO₃ |

Real-time Monitoring and Sensor Technology Development for Airborne Particulate Fluomine

The immediate detection and quantification of airborne particulate matter, including this compound, is critical for environmental and occupational safety. This has spurred the development of specialized real-time monitoring systems and sensor technologies.

Deployment of Portable and Remote Sensing Platforms

The deployment of portable and remote sensing platforms allows for versatile and on-the-go monitoring of airborne this compound. Portable instruments, often handheld or wearable, are essential for assessing personal exposure levels in real-time. These devices can be strategically placed in various environments to map the distribution of this compound. Remote sensing technologies, on the other hand, offer the capability to monitor larger areas from a distance, providing a broader perspective on the atmospheric transport of these particulates.

Quantitative Assessment of Aerosol Concentrations

Accurately determining the concentration of this compound aerosols is a key objective of real-time monitoring. This is often achieved using techniques such as light scattering, where the intensity of light scattered by airborne particles is measured and correlated to their concentration. Another approach involves the use of quartz crystal microbalances, which can detect minute changes in mass as particles are deposited onto a vibrating crystal. These methods provide continuous data on aerosol concentrations, enabling a dynamic understanding of particulate levels.

Quality Assurance and Quality Control (QA/QC) in Environmental Fluomine Analysis

Key aspects of a robust QA/QC program for Fluomine analysis include the regular calibration of analytical instruments using certified reference materials. The use of method blanks, laboratory control samples, and matrix spikes helps to identify and quantify any potential contamination or interference during the analytical process. Furthermore, participation in inter-laboratory comparison studies is vital for validating the accuracy and comparability of results across different analytical facilities.

Below is a table summarizing key QA/QC parameters and their typical acceptance criteria in the context of environmental this compound analysis.

| QA/QC Parameter | Description | Typical Acceptance Criteria |

| Method Blank | A sample of the matrix (e.g., air, water) without the analyte of interest, processed alongside the environmental samples. | Below the method detection limit (MDL) |

| Laboratory Control Sample (LCS) | A sample with a known concentration of the analyte, used to monitor the performance of the analytical method. | Recovery within 80-120% of the true value |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Environmental samples fortified with a known amount of the analyte to assess matrix effects. | Relative Percent Difference (RPD) < 20% |

| Instrument Calibration | Regular verification of instrument performance using calibration standards. | Correlation coefficient (r²) > 0.995 |

| Certified Reference Material (CRM) | A material with a certified concentration of the analyte, used for method validation and accuracy checks. | Measured value within the certified range |

An article focusing on the ecological and environmental consequences of a chemical compound named "this compound" cannot be generated at this time. Extensive searches for scientific literature and data regarding a substance with this name have yielded no results pertaining to its ecological interactions, environmental fate, or effects on biological systems.

There is no information available in scientific databases or environmental research literature that discusses the impact of "this compound" on:

Terrestrial and aquatic biogeochemical cycling

Nutrient dynamics and ecosystem productivity

Microbial community structure and function

Responses of flora or fauna to its deposition

Bioaccumulation or trophic transfer mechanisms

This suggests that "this compound" may be a proprietary, highly niche, or theoretical substance not documented in publicly accessible environmental science literature. It is also possible that this is a misnomer or an incorrect spelling for a different chemical compound.

Without verifiable research findings, creating a scientifically accurate and informative article that adheres to the detailed outline provided is not possible. Generating content on this topic would require speculation, which would violate the core requirement for factual, research-based information.

If "this compound" is an alternative name for another compound, please provide the correct chemical name or a CAS Registry Number to enable a targeted and accurate search for the required data.

Ecological Interactions and Environmental Consequences of Fluomine Dust

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

Uptake and Sequestration in Primary Producers

There is no available research on the uptake and sequestration of Fluomine dust by primary producers such as phytoplankton, algae, or terrestrial plants. Scientific literature does not currently contain studies that measure the absorption rates, accumulation, or metabolic impact of this specific cobalt compound on plant life. Therefore, no data tables or detailed research findings on this topic can be provided.

Transfer and Magnification across Food Webs

Similarly, information on the trophic transfer and biomagnification of this compound is absent from the current body of scientific knowledge. Studies tracking the movement of this compound from primary producers to consumers at different levels of the food web have not been published. Consequently, there is no data to present regarding its potential for accumulation in animal tissues or its magnification in higher trophic levels.

Long-Term Ecological Disturbances and Recovery Dynamics

The long-term ecological consequences of environmental contamination with this compound remain unknown. There are no documented studies on ecosystem-level disturbances resulting from exposure to this compound. Research into the resilience of ecosystems following a potential contamination event, including recovery rates and the dynamics of species succession, has not been conducted.

Theoretical and Computational Chemistry Approaches in Fluomine Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of Fluomine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, stability, and how it interacts with other molecules. northwestern.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a key tool in Fluomine research for predicting both molecular and solid-state properties. wikipedia.orgnih.gov DFT calculations can determine the geometry of the Fluomine molecule and the electronic distribution within it. nih.govpku.edu.cn

Research has utilized DFT to study the properties of fluorinated compounds, which is relevant to understanding the role of the fluorine atoms in the Fluomine structure. beilstein-journals.orgnih.govchemrxiv.org For instance, studies on fluorinated surfaces have used DFT to investigate structural stability and electronic properties, which can be analogously applied to understand the solid-state characteristics of Fluomine dust. pku.edu.cnresearchgate.net The accuracy of DFT calculations can be enhanced by comparing them with experimental data or other high-level computational methods. wikipedia.org

Table 1: Key Applications of DFT in Fluomine Research

| Property Investigated | Significance for Fluomine | Relevant Research Focus |

| Molecular Geometry | Determines the 3D structure and stability of the Fluomine complex. | Structural optimization and energy calculations. |

| Electronic Structure | Explains the distribution of electrons and the nature of chemical bonds. | Analysis of molecular orbitals and charge distribution. |

| Solid-State Properties | Predicts the behavior of Fluomine in its crystalline dust form. | Calculation of lattice parameters and surface energies. |

| Reactivity | Provides insights into how Fluomine interacts with oxygen. | Modeling of reaction pathways and transition states. |

A primary focus of Fluomine research is to elucidate the mechanism of reversible oxygen adsorption. acs.orgdtic.mil Computational methods are employed to model the interaction between the cobalt center of the Fluomine molecule and an oxygen molecule. The process involves the formation of a cobalt-oxygen complex. dtic.mil

The mechanism of oxygen evolution reactions (OER) has been studied in various catalytic systems, providing a framework for understanding similar processes in Fluomine. nih.govmdpi.comrsc.orgrsc.org These studies often reveal that the reaction proceeds through several intermediate steps, including the formation of peroxide or superoxide (B77818) species. nih.gov For Fluomine, theoretical calculations can map out the potential energy surface of the oxygen binding and release process, identifying the most likely reaction pathways and the energy barriers involved. nih.gov

Molecular Simulations for Interfacial Phenomena and Gas Adsorption

Molecular simulations are a class of computational methods that model the behavior of molecules over time. nih.govresearchgate.netnih.gov These techniques are particularly useful for studying phenomena that occur at the interface between different phases, such as the adsorption of a gas onto a solid surface. rsc.orglsu.edu

Grand Canonical Monte Carlo (GCMC) is a simulation technique specifically designed to study gas adsorption in porous materials. researchgate.netrsc.orgarxiv.org In a GCMC simulation, the system is in contact with a reservoir of gas particles at a constant temperature and chemical potential, allowing for the determination of the equilibrium amount of gas adsorbed. arxiv.org

This method is highly applicable to this compound, which can be modeled as a porous solid. GCMC simulations can predict the oxygen adsorption isotherms, which show the amount of oxygen adsorbed as a function of pressure. researchgate.netresearchgate.netmdpi.com These simulations can also be used to study the selectivity of Fluomine for oxygen over other gases, such as nitrogen, which is crucial for its application in air separation. acs.org

Table 2: Parameters and Outputs of GCMC Simulations for Fluomine

| Input Parameters | Simulation Outputs | Insights Gained |

| Temperature, Pressure | Adsorption Isotherms | Oxygen storage capacity under different conditions. |

| Fluomine Crystal Structure | Pore Size Distribution | Understanding of the porous nature of this compound. |

| Gas Composition (e.g., Air) | Adsorption Selectivity | Efficiency of separating oxygen from other gases. |

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. nih.govosti.gov This technique is invaluable for studying the dynamic interactions between gas particles and a solid surface. researchgate.netnih.govrsc.org

In the context of Fluomine, MD simulations can be used to investigate the process of an oxygen molecule approaching the surface of a Fluomine crystal, interacting with the active cobalt sites, and either adsorbing or desorbing. nih.gov These simulations can reveal details about the orientation of the oxygen molecule upon adsorption and the structural changes that occur in the Fluomine molecule. researchgate.net Furthermore, MD can be used to study the diffusion of oxygen within the bulk of the Fluomine material.

Environmental Transport and Transformation Modeling of Chemical Dusts

Understanding the environmental fate of chemical dusts like Fluomine is crucial. Modeling the transport and transformation of such dusts involves considering various environmental processes. inchem.orgmdpi.com

Cobalt, a key component of Fluomine, can be released into the environment through various means, and its transport depends on factors like particle size and meteorological conditions. inchem.org Once in the environment, cobalt can undergo various transformations. For instance, in aquatic environments, it can sorb to sediment or form complexes with dissolved organic matter. inchem.orgnih.gov The mobility and bioavailability of cobalt are influenced by pH, redox potential, and the presence of chelating agents. nih.govaloki.humdpi.com

Modeling the environmental transport of this compound would involve simulating its atmospheric dispersion, deposition, and subsequent fate in soil and water systems. inchem.org Such models would need to account for the chemical properties of Fluomine, including its solubility and potential for degradation, to predict its environmental impact accurately.

Atmospheric Plume Dispersion and Deposition Models

Atmospheric dispersion models are mathematical simulations that describe how airborne pollutants, such as this compound, disperse after being released into the atmosphere. wikipedia.org These models are crucial for estimating the downwind concentration of the pollutant and its deposition onto surfaces. The choice of model depends on factors like the nature of the source, the complexity of the terrain, and the meteorological conditions. wikipedia.orggithub.com

For a potential release of this compound, which exists as a solid particulate, several types of dispersion models could be employed. Gaussian plume models are a common choice for modeling the dispersion from a point source under steady-state meteorological conditions. epa.govnilu.commdpi.com These models assume that the pollutant concentration is normally distributed in both the horizontal and vertical directions from the plume centerline. nilu.com

More advanced models, such as Eulerian and Lagrangian models, can handle more complex scenarios. Eulerian models divide the atmosphere into a grid and calculate the flux of the pollutant between cells, making them suitable for modeling multiple sources and complex chemical reactions. mdpi.com Lagrangian models, on the other hand, track the trajectory of individual particles or parcels of air, which can be effective for understanding the long-range transport of this compound.

The key inputs for these models include the emission rate of this compound, the physical characteristics of the source (e.g., stack height), and meteorological data such as wind speed, wind direction, and atmospheric stability. github.com The models then predict the concentration of this compound in the air at various locations and the rate at which it is deposited onto the ground (dry deposition) or removed from the atmosphere by precipitation (wet deposition).

Below is a hypothetical data table illustrating the types of parameters that would be used in a Gaussian plume model to simulate the dispersion of this compound.

| Parameter | Example Value | Unit | Description |

| Emission Rate (Q) | 5 | g/s | The rate at which this compound is released from the source. |

| Stack Height (h) | 50 | m | The physical height of the release point. |

| Wind Speed (u) | 10 | m/s | The average speed of the wind at the stack height. |

| Stability Class | C | - | A classification of atmospheric turbulence (A=very unstable, F=very stable). |

| Horizontal Dispersion Coefficient (σy) | Varies with distance | m | A measure of the plume's spread in the crosswind direction. |

| Vertical Dispersion Coefficient (σz) | Varies with distance | m | A measure of the plume's spread in the vertical direction. |

These models are instrumental in assessing the potential area of impact following an accidental release and for developing emergency response plans.

Multi-compartment Environmental Fate Modeling

Once deposited, this compound can be transported between different environmental compartments, including soil, water, and sediment. Multi-compartment environmental fate models are used to predict the distribution and persistence of chemicals in the environment. numberanalytics.com A widely used approach is fugacity modeling, developed by Mackay, which describes the "escaping tendency" of a chemical from a particular phase. diva-portal.org

Fugacity models divide the environment into a series of well-mixed compartments (e.g., air, water, soil, sediment). diva-portal.org The model calculates the partitioning of the chemical between these compartments based on its physicochemical properties and the properties of the compartments themselves. diva-portal.org For Fluomine, a cobalt chelate, key properties would include its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter.

A hypothetical data table of the physicochemical properties of this compound needed for a multi-compartment model is presented below.

| Property | Hypothetical Value | Unit | Significance |

| Molar Mass | 361.21 | g/mol | A fundamental property used in many calculations. wikipedia.org |

| Water Solubility | Low | mg/L | Affects its concentration and transport in aquatic systems. |

| Vapor Pressure | Very Low | Pa | Indicates its tendency to volatilize into the atmosphere. |

| Log Kow | 3.5 | - | Predicts its partitioning between water and organic carbon in soil and sediment. |

| Half-life in Air | > 100 | days | Estimated time for 50% of the substance to degrade in the atmosphere. |

| Half-life in Water | > 200 | days | Estimated time for 50% of the substance to degrade in water. |

| Half-life in Soil | > 300 | days | Estimated time for 50% of the substance to degrade in soil. |

By inputting these parameters into a multi-compartment model, one could predict the eventual environmental sinks for this compound, such as soil or sediment, and estimate its persistence in the environment.

Development of Predictive Models for Environmental Performance and Impact

Predictive modeling plays a crucial role in assessing the potential environmental impact of chemicals before they are widely used. erdcinnovation.orgresearchgate.net For this compound, this involves developing models that can forecast its behavior and potential effects based on its chemical structure and properties. These models are often developed using data from laboratory studies and computational chemistry. wikipedia.org

One approach is the development of Quantitative Structure-Activity Relationships (QSARs). QSARs are mathematical models that relate the chemical structure of a substance to its biological or environmental activity. For this compound, a QSAR could be developed to predict its potential for bioaccumulation in organisms or its toxicity to aquatic life based on its molecular descriptors.

Another important area is the development of models that predict the lifecycle impacts of new materials. erdcinnovation.org For Fluomine, which was used in high-altitude aircraft oxygen systems, a lifecycle assessment model would consider the environmental impacts associated with its synthesis, use, and eventual disposal. wikipedia.org

The development of these predictive models relies on a cumulative database of information from scientific research. erdcinnovation.org As more data on the properties and effects of Fluomine and similar compounds become available, these models can be refined to provide increasingly accurate predictions of their environmental performance and impact. erdcinnovation.org This proactive approach allows for the identification of potential environmental risks and the development of strategies to mitigate them.

The table below outlines the components of a predictive model for the environmental impact of this compound.

| Model Component | Description | Data Inputs | Predicted Output |

| Exposure Assessment | Predicts the concentration of this compound in different environmental media. | Emission scenarios, atmospheric dispersion models, multi-compartment fate models. | Predicted Environmental Concentrations (PECs). |

| Effects Assessment | Predicts the potential for adverse effects on organisms and ecosystems. | QSARs for toxicity, data from ecotoxicological studies on related compounds. | Predicted No-Effect Concentrations (PNECs). |

| Risk Characterization | Compares exposure levels to effect levels to determine the likelihood of adverse impacts. | PECs and PNECs. | A quantitative estimate of environmental risk. |

Through the development and application of such predictive models, a more comprehensive understanding of the potential environmental implications of this compound can be achieved.

Emerging Research Directions and Future Avenues in Fluomine Dust Studies

Exploration of Advanced Chelate Architectures for Enhanced Functionality

The reversible binding of oxygen to cobalt complexes like Fluomine is a subject of continuous study, with a focus on improving efficiency, stability, and selectivity. google.comkoreascience.kr Research in this area is exploring modifications to the fundamental chelate structure to enhance its functional properties.

Key research efforts include:

Ligand Modification: Scientists are synthesizing and characterizing a wide array of cobalt-Schiff base complexes with varied ligand structures to improve oxygen-binding capabilities. psu.edu The introduction of different functional groups to the salicylaldehyde (B1680747) or diamine bridge of the salen ligand can fine-tune the electronic properties of the cobalt center, thereby altering its affinity for oxygen. nih.gov

Crystalline Phase Control: The oxygen-binding capacity of solid-state materials like Fluomine is highly dependent on its crystal structure. google.com Research has shown that different crystalline phases of the related Co(salen) complex exhibit varying oxygen absorption characteristics. nih.gov The fluorinated ligand in Fluomine is proposed to create fluorine-lined channels that facilitate O2 transport through the material. nih.govacs.org Future work aims to control the crystallization process to produce phases with optimal channel structures for rapid and high-capacity oxygen uptake.

Development of Novel Oxygen-Binding Complexes: Beyond simple modifications, researchers are designing entirely new macrocyclic and mixed-ligand cobalt complexes as next-generation oxygen carriers. psu.edudicp.ac.cn These advanced architectures may offer improved stability over extended absorption-desorption cycles, a known limitation of earlier materials. psu.edugoogle.com

A comparative look at related cobalt complexes highlights the goals of this research:

| Complex | Key Feature/Property | Research Implication |

| Fluomine (Co(3F-salen)) | Fluorinated ligand enhances oxygen affinity compared to Co(salen). nih.gov | Demonstrates the effectiveness of ligand modification for tuning performance. |

| Co(salen) | The foundational synthetic oxygen carrier; activity is sensitive to moisture. nih.govpsu.edu | Serves as a benchmark for evaluating new, more robust materials. |

| Cobalt Porphyrins | Macrocyclic complexes studied for oxygen reduction catalysis. koreascience.kr | Provides alternative structural motifs for designing synthetic oxygen carriers. |

| Co-BTTri / Co-BDTriP | Metal-Organic Frameworks (MOFs) with high O2/N2 selectivity at low temperatures. dicp.ac.cn | Represents a shift towards porous framework materials for gas separation applications. |

This table is generated based on data from the text and is for illustrative purposes.

Integration of Fluomine into Novel Material Systems and Technologies

To move beyond its current applications, research is focused on integrating Fluomine and similar cobalt chelates into advanced material systems. This approach aims to leverage the oxygen-binding properties of the molecule within a larger, multifunctional framework.

Current research avenues include:

Composite Materials: Incorporating Fluomine dust into porous supports like zeolites or other nanoporous materials is being explored. dicp.ac.cn This can enhance the mechanical stability of the chelate and improve its handling characteristics for use in pressure swing adsorption (PSA) systems for air separation. psu.edu

Catalytic Systems: Cobalt-salen complexes are known to act as catalysts for oxygen reduction reactions, which are crucial for technologies like fuel cells and batteries. koreascience.kr Research is investigating how immobilizing these complexes on conductive surfaces, such as glassy carbon, can create efficient electrocatalysts. koreascience.kr

Ionic Liquid Media: The solubility and stability of cobalt-salen complexes can be enhanced by dissolving them in ionic liquids. cdnsciencepub.com This creates a liquid-phase system that can selectively absorb oxygen from a gas stream, offering an alternative to solid-state or high-pressure processes. google.comcdnsciencepub.com

Holistic Environmental Risk Assessment Frameworks for Complex Metal-Organic Dusts

The increasing use of specialized chemicals like Fluomine necessitates a comprehensive understanding of their potential environmental impact. Fluomine is classified as an extremely hazardous substance by the Emergency Planning and Community Right-to-Know Act (EPCRA), and cobalt compounds are listed as hazardous air pollutants, underscoring the need for rigorous risk assessment. wikipedia.orgnih.gov

Developing a holistic framework involves:

Ecotoxicity Studies: Assessing the toxicity of this compound to various organisms is a critical first step. nih.gov Studies have already determined its irritant effects on the respiratory systems of animal models. nih.gov Further research is needed to understand its impact on aquatic life and soil ecosystems.

Degradation and Fate: Investigating the environmental persistence and degradation pathways of Fluomine is essential. When heated to decomposition, it can emit highly toxic fumes containing fluorine and nitrogen oxides. nih.gov Understanding how the molecule breaks down under various environmental conditions (e.g., sunlight, water, microbial action) will inform its long-term risk profile.

Lifecycle Analysis: A complete lifecycle assessment, from manufacturing and use to disposal, is required. This includes evaluating potential releases during production, operational off-gassing of contaminants like carbon monoxide and carbon dioxide, and the final disposal of degraded material. dtic.mil

Development of Innovative Remediation and Mitigation Strategies for Environmental Contamination

In the event of environmental contamination with this compound or similar metal-organic compounds, effective cleanup strategies are crucial. Research in this area focuses on both containment and degradation of the pollutant.

Potential remediation and mitigation techniques include:

Dust Suppression: For fugitive dust emissions at industrial sites, polymers can be used as dust suppressants. snf.com These agents bind fine particles together, preventing them from becoming airborne. While not specific to Fluomine, this represents a primary mitigation strategy for any hazardous dust. snf.com

Adsorption: Using adsorbent materials like activated carbon to capture cobalt complexes from contaminated water is a potential remediation method. The effectiveness would depend on the affinity of the specific cobalt chelate for the adsorbent surface.

Chemical Degradation: Advanced oxidation processes could potentially be used to break down the organic ligand part of the Fluomine molecule, releasing the cobalt. The released cobalt would then need to be addressed through established methods for heavy metal remediation.

Interdisciplinary Approaches to Understand Societal and Environmental Implications of Specialized Chemical Dusts

Addressing the challenges posed by specialized chemical dusts like Fluomine requires collaboration across multiple disciplines. This integrated approach is necessary to balance technological advancement with environmental stewardship and public safety.

Key interdisciplinary efforts include:

Green Chemistry: Applying the principles of green chemistry to design safer and more sustainable oxygen-carrying molecules. This could involve creating complexes with less toxic metals or designing ligands that readily biodegrade into benign substances. cdnsciencepub.com

Materials Science and Engineering: Developing robust systems that minimize the release of the active chemical, for example, through better encapsulation or by covalently bonding the complex to a solid support.

Toxicology and Environmental Science: Conducting thorough toxicological and ecological studies early in the development process to identify potential hazards before a chemical is widely adopted. nih.gov

Regulatory and Policy Studies: Establishing clear regulatory frameworks for the testing, handling, and disposal of novel metal-organic materials to ensure they are used safely throughout their lifecycle. nih.gov

Q & A

Q. What are the standard methodologies for characterizing Fluomine dust’s oxygen absorption capacity in experimental settings?

this compound’s oxygen absorption properties are typically evaluated using temperature-controlled cyclic absorption-desorption tests. Key parameters include operating temperatures (25–100°C), pressure ranges (48–172 kPaa), and cycle durations (~4 minutes per half-cycle). Techniques such as thermogravimetric analysis (TGA) and gas chromatography (GC) are recommended to quantify absorption efficiency and purity. Historical studies emphasize validating results against controlled baselines to account for environmental variability .

Q. Which experimental parameters are critical when designing gas absorption studies involving this compound?

Critical parameters include:

- Temperature : Affects absorption kinetics and regeneration efficiency (optimal range: 25–100°C).

- Pressure : Influences oxygen loading (172 kPaa during absorption) and release (48 kPaa during desorption).

- Cycle Duration : Impacts system throughput and stability (e.g., 4-minute half-cycles in aircraft systems).

- Sample Purity : Contaminants may alter absorption kinetics, necessitating pre-experimental material characterization (e.g., SEM/XRD) .

Table 1: Key Parameters from Historical Fluomine Systems

| System | Temperature Range | Pressure Range (kPaa) | Oxygen Output (NTP L/min) | Purity (%) |

|---|---|---|---|---|

| AiResearch EA-6B (1972) | 25–100°C | 48–172 | 26 | 98.5 |

| B-1A OLOGS (1978) | 25–100°C | 48–172 | 19.8 | 98.5 |

| Source: Adapted from aircraft oxygen system case studies . |

Advanced Research Questions

Q. How should researchers address contradictions between theoretical models and experimental data on this compound’s absorption efficiency?

Contradictions may arise from unaccounted variables (e.g., impurities, temperature fluctuations). A systematic approach includes:

- Comparative Analysis : Replicate experiments under identical conditions to isolate variables.

- Sensitivity Testing : Vary one parameter (e.g., temperature) while holding others constant.

- Model Refinement : Integrate empirical data into computational models (e.g., density functional theory for adsorption sites).

- Peer Validation : Cross-check results with independent labs to rule out instrumentation bias .

Q. What methodological frameworks are effective for optimizing this compound synthesis to enhance oxygen yield?

Design of Experiments (DOE) and response surface methodology (RSM) are robust for optimization. For example:

- Factor Screening : Identify critical synthesis variables (e.g., precursor ratios, calcination temperatures).

- Central Composite Design : Test interactions between factors to maximize oxygen output.

- Long-Term Stability Testing : Monitor performance degradation over repeated cycles to assess durability. Historical studies highlight trade-offs between yield and energy consumption, necessitating multi-objective optimization .

Q. How can researchers ensure reproducibility in this compound studies, given variability in experimental setups?

Reproducibility requires:

- Standardized Protocols : Document equipment specifications (e.g., compressor types, heating methods).

- Data Transparency : Share raw datasets, including anomalous observations.

- Calibration Checks : Regularly validate instruments (e.g., pressure sensors) against certified standards.

- Ethical Reporting : Disclose conflicts of interest or funding sources that may influence outcomes .

Q. What strategies are recommended for analyzing long-term stability of this compound in high-temperature applications?

- Accelerated Aging Tests : Expose samples to extreme temperatures (e.g., 150°C) to simulate prolonged use.

- Microstructural Analysis : Use SEM/TEM to track morphological changes (e.g., pore collapse).

- Performance Metrics : Quantify declines in absorption capacity and purity over cycles.

- Comparative Benchmarks : Compare with alternative materials (e.g., zeolites) to contextualize degradation rates .

Methodological Guidance

- Data Collection : Align with frameworks for qualitative (e.g., case studies) and quantitative (e.g., reliability metrics) research. Use mixed methods to triangulate findings .

- Ethical Compliance : Obtain institutional approval for hazardous material handling and disclose environmental risks .

- Literature Synthesis : Prioritize peer-reviewed journals over commercial databases to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.